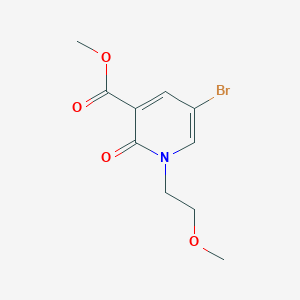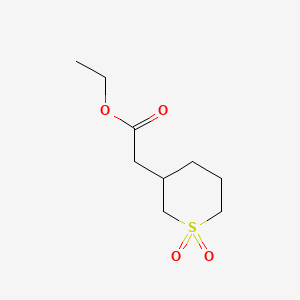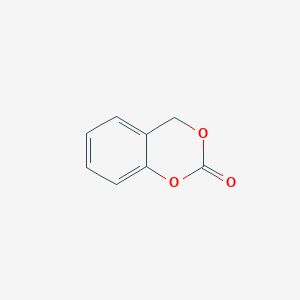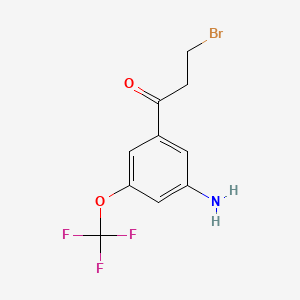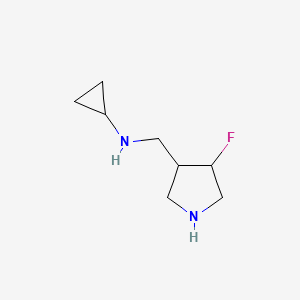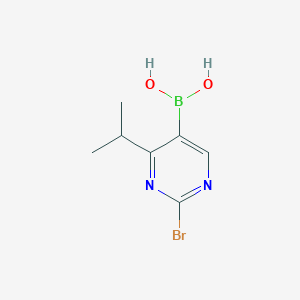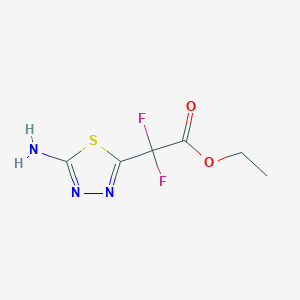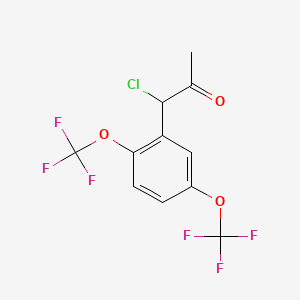
1-(3-Bromopropyl)-2-chloro-5-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-chloro-5-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with bromopropyl, chloro, and trifluoromethoxy groups
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-2-chloro-5-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has the desired substituents.
Chlorination: The chloro group is introduced via a chlorination reaction, which can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Trifluoromethoxylation: The trifluoromethoxy group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-2-chloro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with potassium permanganate (KMnO4) can convert the bromopropyl group to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH), acids like hydrochloric acid (HCl), and catalysts like palladium on carbon (Pd/C).
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-chloro-5-(trifluoromethoxy)benzene has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development, is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-2-chloro-5-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its reactivity and applications.
1-Bromo-3-phenylpropane: Lacks the chloro and trifluoromethoxy groups, making it less versatile in certain synthetic applications.
1-Bromo-2-(trifluoromethoxy)benzene: Similar in structure but lacks the propyl chain, which can influence its chemical behavior and applications.
The unique combination of substituents in this compound makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H9BrClF3O |
|---|---|
Poids moléculaire |
317.53 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-1-chloro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrClF3O/c11-5-1-2-7-6-8(3-4-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2 |
Clé InChI |
ALUWJPBRPYFEDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)(F)F)CCCBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



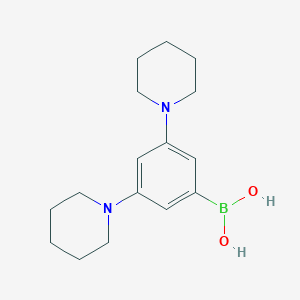
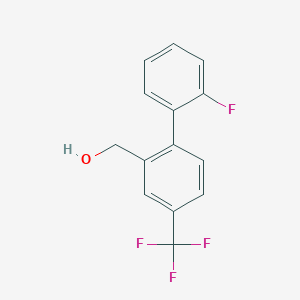
![4-{[(Octyloxy)carbonyl]oxy}benzoic acid](/img/structure/B14067327.png)

